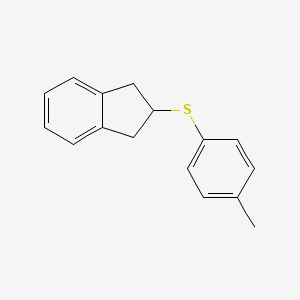

2-(4-Methyl-phenylthio)-indan

Description

2-(4-Methyl-phenylthio)-indan is a sulfur-containing indan derivative featuring a 4-methylphenylthio substituent at the 2-position of the indan scaffold. Indan derivatives are bicyclic aromatic compounds with a fused benzene and cyclopentane ring system.

Properties

CAS No. |

93435-72-4 |

|---|---|

Molecular Formula |

C16H16S |

Molecular Weight |

240.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfanyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C16H16S/c1-12-6-8-15(9-7-12)17-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3 |

InChI Key |

NBRZSKZTZLPEMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-phenylthio)-indan can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where 4-methyl-thiophenol is reacted with indanone under specific conditions to form the desired compound . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of 2-(4-Methyl-phenylthio)-indan typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-phenylthio)-indan undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.

Scientific Research Applications

2-(4-Methyl-phenylthio)-indan has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-phenylthio)-indan involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Reactivity

Methyl Indan

- Structure : Methyl group substituent on the indan scaffold.

- Key Findings :

- In liquefaction reactions (380–420°C), methyl indan content decreased from 6.43% to 9.28% as temperature increased, while naphthalene content rose significantly (58.67% to 65.96%) .

- Methyl indan is less thermally stable than naphthalene, likely due to ring-opening or dehydrogenation pathways under high temperatures.

2-(4-Methyl-phenylthio)-indan

- Inferred Behavior: The thioether group may enhance thermal stability compared to methyl indan due to stronger C–S bonds and resonance stabilization.

Tetralin

- Structure : Fully saturated bicyclic system (benzene fused with cyclohexane).

- Key Findings: Tetralin undergoes dehydrogenation to form naphthalene during liquefaction, with its content dropping from 26.42% to 14.86% at higher temperatures . Unlike 2-(4-Methyl-phenylthio)-indan, tetralin acts as a hydrogen donor in reactions, facilitating aromatic hydrocarbon formation.

Hydroxylated Indan Derivatives (e.g., 1-Indanol, cis-1,2-Indandiol)

- Synthesis: 1-Indanol is synthesized via osmium tetroxide-mediated dihydroxylation of indene . cis-1,2-Indandiol is prepared using stereoselective methods involving menthoxyacetyl chloride .

- Comparison :

- The thioether group in 2-(4-Methyl-phenylthio)-indan introduces synthetic challenges absent in hydroxylated analogs, such as sulfur compatibility with oxidizing agents.

Indan Musks (e.g., Phantolid, Tonalid)

- Structure : Methoxy or acetyl substituents on the indan scaffold.

- Key Findings :

Chemical and Functional Properties

Table 1: Comparative Properties of Indan Derivatives

Research Implications and Gaps

- Thermal Behavior : While methyl indan and tetralin decompose under liquefaction conditions, 2-(4-Methyl-phenylthio)-indan’s stability remains unstudied. Experimental data on its thermal degradation are needed.

- Synthetic Utility : The thioether group’s electron-withdrawing effects could direct regioselectivity in electrophilic substitutions, a hypothesis requiring validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.